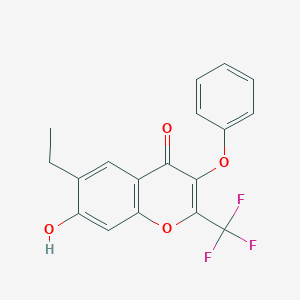
6-ethyl-7-hydroxy-3-phenoxy-2-(trifluoromethyl)-4H-chromen-4-one
Descripción general
Descripción
6-ethyl-7-hydroxy-3-phenoxy-2-(trifluoromethyl)-4H-chromen-4-one, also known as EHT 1864, is a chemical compound that has gained attention in scientific research due to its potential therapeutic benefits. EHT 1864 belongs to the class of chromenone compounds and has been found to exhibit various biochemical and physiological effects.
Mecanismo De Acción
6-ethyl-7-hydroxy-3-phenoxy-2-(trifluoromethyl)-4H-chromen-4-one 1864 works by inhibiting the activity of Rho family of GTPases, which play a crucial role in various cellular processes such as cell migration, proliferation, and survival. By inhibiting the activity of Rho GTPases, this compound 1864 can prevent the growth and metastasis of cancer cells. This compound 1864 also has anti-inflammatory properties, which can reduce the production of pro-inflammatory cytokines.
Biochemical and Physiological Effects:
This compound 1864 has been found to exhibit various biochemical and physiological effects. Studies have shown that this compound 1864 can inhibit the activity of Rho GTPases, which are involved in various cellular processes such as cell migration, proliferation, and survival. This compound 1864 has also been found to have anti-inflammatory properties, which can reduce the production of pro-inflammatory cytokines. Additionally, this compound 1864 has been found to have antioxidant properties and can scavenge free radicals.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the major advantages of 6-ethyl-7-hydroxy-3-phenoxy-2-(trifluoromethyl)-4H-chromen-4-one 1864 is its specificity towards Rho GTPases, which makes it a valuable tool for studying the role of Rho GTPases in various cellular processes. However, one of the limitations of this compound 1864 is its low solubility in water, which can make it difficult to use in some experiments.
Direcciones Futuras
There are several future directions for the research on 6-ethyl-7-hydroxy-3-phenoxy-2-(trifluoromethyl)-4H-chromen-4-one 1864. One of the areas of interest is the potential use of this compound 1864 in cancer therapy. Further studies are needed to determine the efficacy of this compound 1864 in different types of cancer and to optimize the dosage and administration of this compound 1864. Another area of interest is the potential use of this compound 1864 in the treatment of inflammatory diseases. Further studies are needed to determine the mechanism of action of this compound 1864 in reducing inflammation and to optimize the dosage and administration of this compound 1864.
Aplicaciones Científicas De Investigación
6-ethyl-7-hydroxy-3-phenoxy-2-(trifluoromethyl)-4H-chromen-4-one 1864 has been extensively studied for its potential therapeutic benefits in various diseases. One of the major applications of this compound 1864 is in cancer research. Studies have shown that this compound 1864 can inhibit the growth and metastasis of cancer cells by targeting the Rho family of GTPases. This compound 1864 has also been found to have anti-inflammatory properties and can reduce the production of pro-inflammatory cytokines.
Propiedades
IUPAC Name |
6-ethyl-7-hydroxy-3-phenoxy-2-(trifluoromethyl)chromen-4-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13F3O4/c1-2-10-8-12-14(9-13(10)22)25-17(18(19,20)21)16(15(12)23)24-11-6-4-3-5-7-11/h3-9,22H,2H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YZGWREJOILONLU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC2=C(C=C1O)OC(=C(C2=O)OC3=CC=CC=C3)C(F)(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13F3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



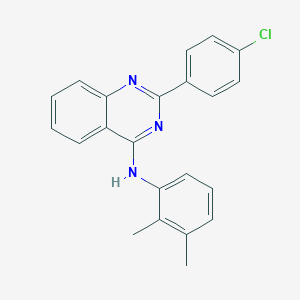
![N-{[(1,1-dioxidotetrahydro-3-thienyl)amino]carbonothioyl}-3-nitrobenzamide](/img/structure/B3961824.png)
![2-oxo-2-phenylethyl 3-[(4-methyl-1-piperidinyl)sulfonyl]benzoate](/img/structure/B3961836.png)
![ethyl {3-[2-(3-aminophenyl)-2-oxoethyl]-3-hydroxy-2-oxo-2,3-dihydro-1H-indol-1-yl}acetate](/img/structure/B3961837.png)
![4-[2-(1-cyclohexen-1-yl)ethyl]-4-azatricyclo[5.2.1.0~2,6~]dec-8-ene-3,5-dione](/img/structure/B3961839.png)
![5-(3-bromophenyl)-3-hydroxy-1-[2-(4-morpholinyl)ethyl]-4-(2-thienylcarbonyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B3961842.png)
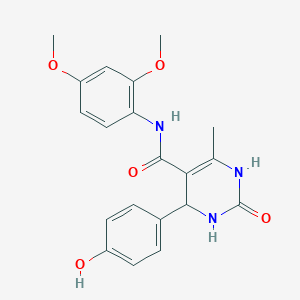
![5-(4-methoxyphenyl)-4-{[(3-methylbutyl)amino]methylene}-2-(4-nitrophenyl)-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B3961872.png)

![methyl {[4-(1,3-benzodioxol-5-yl)-3-cyano-5-oxo-1,4,5,6,7,8-hexahydro-2-quinolinyl]thio}acetate](/img/structure/B3961893.png)
![N,N-diethyl-2-[(4-methyl-6-oxo-7,8,9,10-tetrahydro-6H-benzo[c]chromen-3-yl)oxy]acetamide](/img/structure/B3961898.png)
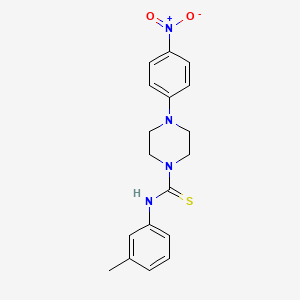
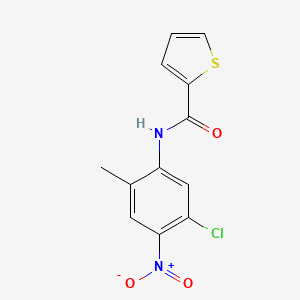
![4-oxo-3-(3-phenyl-2-propen-1-yl)-10-oxa-3-azatricyclo[5.2.1.0~1,5~]dec-8-ene-6-carboxylic acid](/img/structure/B3961922.png)